molecular formula C8H10FNO B2745867 4-Ethoxy-3-fluoroaniline CAS No. 399-39-3

4-Ethoxy-3-fluoroaniline

Cat. No. B2745867
CAS RN: 399-39-3
M. Wt: 155.172
InChI Key: ASLWQZGYKULGPD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-3-fluoroaniline is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoroaniline is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

4-Ethoxy-3-fluoroaniline is utilized in the synthesis of various compounds. For instance, it serves as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014).

Radiopharmaceuticals in Medical Imaging

4-Ethoxy-3-fluoroaniline derivatives, specifically radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potential positron emission tomography (PET) probes. These probes are used in imaging cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and rapid brain uptake in animal models (Cui et al., 2012).

Bioactivation and Metabolism Studies

Studies on the bioactivation of fluoroanilines, including 4-fluoroaniline, have focused on their conversion to reactive benzoquinoneimines. This bioactivation is a result of cytochrome P-450 dependent conversion, with potential implications in drug metabolism and toxicity (Rietjens & Vervoort, 1991).

Environmental Impact and Biodegradation

Research on fluoroanilines in the environment, due to their industrial applications and low natural biodegradability, includes studies on bacterial strains capable of degrading these compounds. For example, Rhizobium sp. has been identified as capable of degrading 3-fluoroaniline and related compounds, indicating potential pathways for bioremediation (Zhao et al., 2019).

Photophysical Properties and Applications

Research into the photophysical properties of 4-ethoxy-3-fluoroaniline derivatives explores their potential as fluorophores. This includes studies on the influence of regioisomerism on photophysical properties, helping to establish molecular structure-property relationships crucial for designing new dyes and fluorescent materials (Habenicht et al., 2015).

Safety And Hazards

4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-ethoxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWQZGYKULGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluoroaniline

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-fluorophenol (2.15 g, 16.9 mmol) in dry DMF (60 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer was added Cs2CO3 (10.6 g, 25.4 mmol) and the mixture was stirred for 10 min at RT before addition of bromoethane (1.5 mL, 20.3 mmol). The reaction mixture was then stirred for 7 h at RT, concentrated to dryness, and the residue was partitioned between CH2Cl2 (100 mL) and water (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 88:12) gave 4-ethoxy-3-fluoroaniline SMA 44094 as a brown oil (480 mg, 18% yield).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Yield
18%

Citations

For This Compound
3
Citations
SK Kotovskaya, GA Zhumabaeva, NM Perova… - Pharmaceutical …, 2007 - Springer
… 4-Ethoxy-3-fluoroaniline (IIIc). To a solution of 10 g of 4-ethoxy-3-fluoronitrobenzene (IIc) in 300 ml of anhydrous ethanol was added 20 ml hydrazine hydrate and 1 – 2 g of Raney nickel …
Number of citations: 13 link.springer.com
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
… Reaction of 4-ethoxy-3-fluoroaniline under similar conditions led to the 6-ethoxy derivative 5, via intermediate 4. Analogous to the earlier reaction with 2, treatment of 5 with 3-(4-…
Number of citations: 16 www.sciencedirect.com
A Hassner, I Namboothiri - 2012 - books.google.com
Organic Syntheses Based on Named Reactions is an indispensable reference companion for chemistry students and researchers. Building on Hassner & Stumer's highly regarded 2e, …
Number of citations: 116 books.google.com

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